N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
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Overview
Description
N’-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the piperazine derivative: This can be achieved by reacting 4-phenylpiperazine with an appropriate alkylating agent.
Coupling with the ethanediamide moiety: The piperazine derivative is then coupled with an ethanediamide precursor under suitable reaction conditions, often involving the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the dimethoxyphenyl group:
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes in the central nervous system. The compound may modulate neurotransmitter release or receptor activity, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
- N’-(3,4-dimethoxyphenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethanediamide
Uniqueness
N’-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the dimethoxyphenyl group, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-29-19-9-8-17(16-20(19)30-2)24-22(28)21(27)23-10-11-25-12-14-26(15-13-25)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIIAEWGJJRGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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